molecular formula C21H23ClN6O2 B11249466 (4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}piperazin-1-yl)(furan-2-yl)methanone

(4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B11249466
M. Wt: 426.9 g/mol
InChI Key: GBYPDDZULMWISB-UHFFFAOYSA-N
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Description

1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring, a furan ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the tetrazole ring, the cyclopentyl group attachment, and the incorporation of the furan-2-carbonyl group. Common synthetic routes may involve:

    Cyclization reactions: Formation of the tetrazole ring from appropriate precursors.

    Nucleophilic substitution: Introduction of the 4-chlorophenyl group.

    Coupling reactions: Attachment of the furan-2-carbonyl group to the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalytic processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced piperazine analogs.

Scientific Research Applications

1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with biological receptors to exert its effects.

    Enzyme inhibition: Inhibition of specific enzymes involved in biological processes.

    Signal transduction: Modulation of signaling pathways to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A related compound with a similar piperazine structure.

    Tetrazole derivatives: Compounds containing the tetrazole ring, which may have similar biological activities.

    Furan derivatives: Compounds with a furan ring, used in various chemical and pharmaceutical applications.

Uniqueness

1-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to its combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H23ClN6O2

Molecular Weight

426.9 g/mol

IUPAC Name

[4-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclopentyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H23ClN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)21(9-1-2-10-21)27-13-11-26(12-14-27)19(29)18-4-3-15-30-18/h3-8,15H,1-2,9-14H2

InChI Key

GBYPDDZULMWISB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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